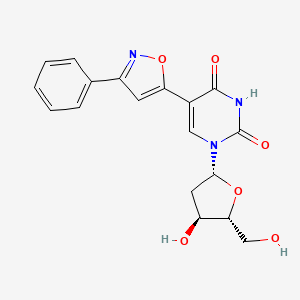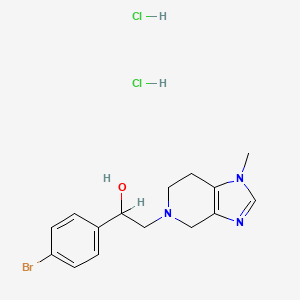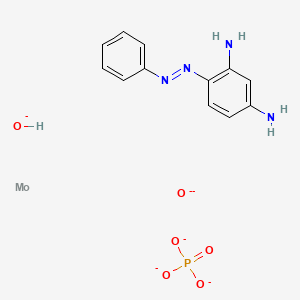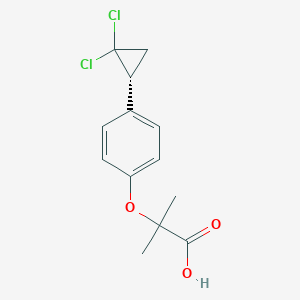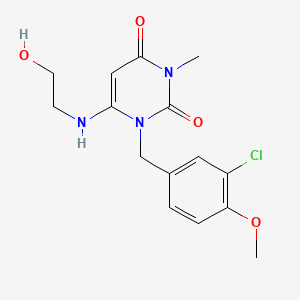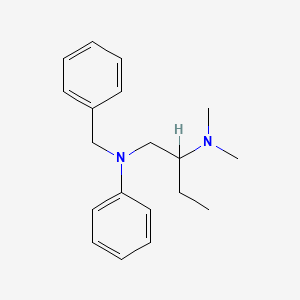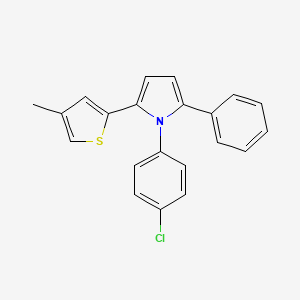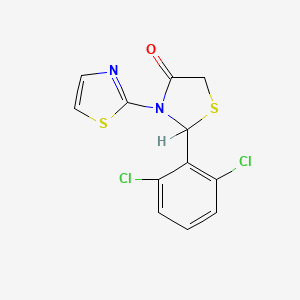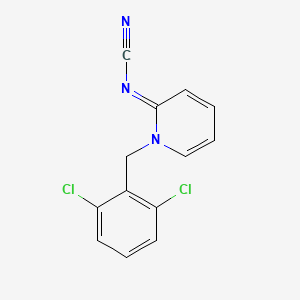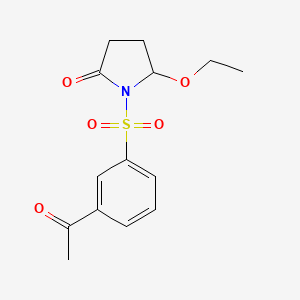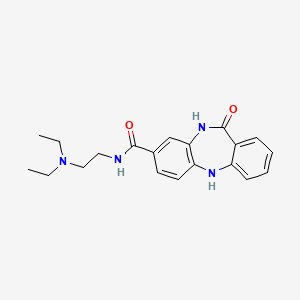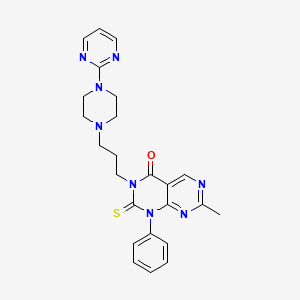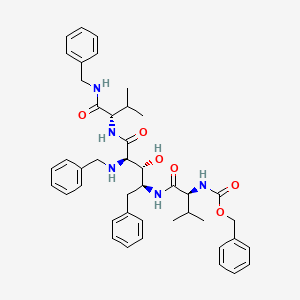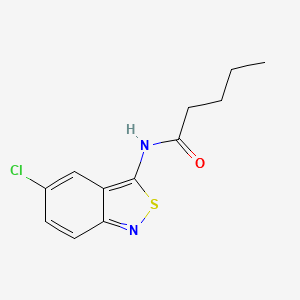
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom at the 5-position and a pentanamide group at the 3-position. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide typically involves the reaction of 5-chloro-1,2-benzisothiazol-3(2H)-one with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
化学反応の分析
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzisothiazoles with various functional groups.
科学的研究の応用
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations.
作用機序
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with signaling pathways and promoting oxidative stress .
類似化合物との比較
Similar Compounds
- 5-Chloro-1,2-benzisothiazol-3(2H)-one
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 6-Chloro-2-hydrazino-1,3-benzoxazole
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
特性
CAS番号 |
91991-22-9 |
|---|---|
分子式 |
C12H13ClN2OS |
分子量 |
268.76 g/mol |
IUPAC名 |
N-(5-chloro-2,1-benzothiazol-3-yl)pentanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)14-12-9-7-8(13)5-6-10(9)15-17-12/h5-7H,2-4H2,1H3,(H,14,16) |
InChIキー |
ZENFNZDSRBFJSD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


